molecular formula C23H25NO5 B2695384 (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid CAS No. 1879080-16-6

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid

Cat. No. B2695384
CAS RN: 1879080-16-6
M. Wt: 395.455
InChI Key: GHWBOWNFASFNHK-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid, also known as Fmoc-L-oxalanine, is a derivative of the amino acid L-oxalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group can be easily removed under mild conditions, making it a popular choice for solid-phase peptide synthesis.

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules. It is particularly valuable for its stability under a variety of conditions and its easy removal without affecting sensitive groups. This utility is exemplified in the synthesis of oligonucleotides and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

Photophysics and Bioimaging

The photophysical properties of Fmoc derivatives enable their use in bioimaging applications. For instance, certain water-soluble fluorene derivatives exhibit strong fluorescence and aggregation-induced emission, making them suitable for bioimaging and the study of biological processes at the molecular level (Morales et al., 2010).

Synthetic Ion Channels and Sensing Applications

Fmoc derivatives have been utilized in the development of synthetic ion channels and sensors. For example, optical gating of photosensitive synthetic ion channels demonstrates the potential of Fmoc-based compounds in creating responsive materials for controlling ionic flow, with applications ranging from controlled release systems to information processing devices (Ali et al., 2012).

Advanced Material Synthesis

The versatility of Fmoc chemistry supports the synthesis of enantiomerically pure and protected amino acids, essential for the production of peptides and proteins with precise structural and functional properties. This is crucial for pharmaceutical development and the creation of biomaterials (Schmidt et al., 1992).

Novel Fluorescence Probes

The development of novel fluorescence probes based on Fmoc derivatives for detecting reactive oxygen species demonstrates the potential of these compounds in biological and chemical sensing applications. These probes can distinguish specific species of reactive oxygen species, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBOWNFASFNHK-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ala(tetrahydropyran-4-yl)-OH

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